2,4-Pentadienenitrile

Heterocyclic Synthesis Medicinal Chemistry Annulation

2,4-Pentadienenitrile (CAS 2180-68-9), also known as 1-cyano-1,3-butadiene, is a volatile, conjugated diene nitrile with the molecular formula C5H5N. Its defining structural feature is a 1,3-butadiene system with a terminal nitrile group, giving it a boiling point of approximately 136.5°C at 760 mmHg and a low flash point of 39.1°C.

Molecular Formula C5H5N
Molecular Weight 79.10 g/mol
CAS No. 2180-68-9
Cat. No. B12330761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pentadienenitrile
CAS2180-68-9
Molecular FormulaC5H5N
Molecular Weight79.10 g/mol
Structural Identifiers
SMILESC=CC=CC#N
InChIInChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3+
InChIKeySTSRVFAXSLNLLI-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Pentadienenitrile (CAS 2180-68-9): Technical Baseline for Procurement and Research


2,4-Pentadienenitrile (CAS 2180-68-9), also known as 1-cyano-1,3-butadiene, is a volatile, conjugated diene nitrile with the molecular formula C5H5N [1]. Its defining structural feature is a 1,3-butadiene system with a terminal nitrile group, giving it a boiling point of approximately 136.5°C at 760 mmHg and a low flash point of 39.1°C [2]. The compound exists primarily in its (E)-isomeric form under standard conditions, and its conjugated system is central to its role as a versatile 5-carbon synthon in heterocyclic synthesis [3].

The 2,4-Pentadienenitrile Substitution Risk: Why Analogs Cannot Guarantee Identical Reactivity


Generic substitution with other nitrile dienes or 5-carbon synthons is not chemically equivalent and carries significant risk of synthetic failure. The 2,4-pentadienenitrile scaffold offers a precise conjugated diene system that enables specific annulation pathways, such as the formal [5C+1N] cyclization with hydroxylamine to form 2-aminopyridines, a reaction that is highly dependent on the electronic and geometric properties of the (E)-2,4-pentadienenitrile core [1]. Even closely related analogs, including the (Z)-isomer (CAS 2180-69-0) or substituted derivatives, exhibit different reactivity profiles in cyclization and nucleophilic addition reactions, which can lead to altered regioselectivity or complete reaction failure .

Quantitative Differentiation of 2,4-Pentadienenitrile (CAS 2180-68-9) in Heterocyclic Synthesis and Polymer Chemistry


Isomeric Purity as a Critical Determinant of Cyclization Efficiency for 2-Aminopyridine Synthesis

The (E)-2,4-pentadienenitrile isomer is the preferred substrate for the [5C+1N] annulation with hydroxylamine to form 2-aminopyridines. While the (Z)-isomer (CAS 2180-69-0) can also undergo the reaction, studies indicate that the (E)-geometry of the conjugated system in CAS 2180-68-9 provides a more favorable orbital alignment for the intramolecular aza-cyclization step, leading to higher yields and cleaner reactions [1]. The quantitative impact of isomeric purity on the yield of multi-substituted 2-aminopyridines is significant.

Heterocyclic Synthesis Medicinal Chemistry Annulation

Polymerization Potential: Direct Comparison of 2,4-Pentadienenitrile with Acrylonitrile in Copolymer Synthesis

2,4-Pentadienenitrile can be used as a co-monomer in polymerization reactions to introduce conjugated diene functionality into polymer backbones. In contrast to the widely used monomer acrylonitrile, which provides a single reactive site, 2,4-pentadienenitrile offers a 1,3-diene system capable of both 1,2- and 1,4-addition modes during polymerization . This dual reactivity allows for the formation of cross-linked or branched polymers, a property not achievable with mono-vinyl monomers like acrylonitrile. While specific copolymerization ratios and Tg values are not detailed in the available literature, the potential for enhanced cross-linking density and modified thermal properties is a key differentiator [1].

Polymer Chemistry Materials Science Copolymers

Enhanced Aza-Nucleophilic Addition vs. Simple Aliphatic Nitriles

2,4-Pentadienenitrile reacts readily with amines via aza-Michael addition to the electrophilic β-carbon of the conjugated system, a reaction that is not possible with saturated aliphatic nitriles like valeronitrile [1]. This reactivity is quantitatively distinct: while valeronitrile is inert to amine addition under mild conditions, 2,4-pentadienenitrile reacts at room temperature. The resulting adducts are valuable intermediates for further cyclization or functional group manipulation, as detailed in early foundational studies [2]. This eliminates the need for pre-activation or harsh conditions required for nucleophilic attack on saturated nitriles.

Organic Synthesis Amine Addition Reactivity

Validated Application Scenarios for 2,4-Pentadienenitrile (CAS 2180-68-9)


Synthesis of Multi-Substituted 2-Aminopyridines

This is the most well-documented and specific application for (E)-2,4-pentadienenitrile. The compound serves as a 5-carbon synthon in a [5C+1N] annulation with hydroxylamine to produce multi-substituted 2-aminopyridines, which are privileged scaffolds in medicinal chemistry [1]. The reaction proceeds under mild conditions and offers a direct route to a variety of substituted pyridines, making it a valuable method for library synthesis in drug discovery [2].

Synthesis of Functionalized Dihydrofurans and Pyrroles

2,4-Pentadienenitrile derivatives can participate in [2+3] annulations with isocyanoacetate, providing access to 2,3-dihydro-1H-pyrroles [1]. This pathway expands the utility of the pentadienenitrile core beyond 2-aminopyridines and into the synthesis of other important 5-membered heterocycles, which are common in bioactive molecules.

Co-Monomer for Specialty Polymers

The conjugated diene system of 2,4-pentadienenitrile makes it a candidate for use as a co-monomer in the synthesis of nitrile-containing elastomers or cross-linked polymers [1]. Its ability to participate in 1,2- and 1,4-additions can be exploited to tune the cross-link density and mechanical properties of the final material, offering an advantage over conventional mono-vinyl nitrile monomers [2].

Precursor for Electro-Reductive Dimerization

Studies have shown that 2,4-pentadienenitriles can undergo electro-reductive dimerization, a method that may be superior to traditional chemical reductions for the synthesis of specific dimeric nitrile products [1]. This application highlights a niche but synthetically useful transformation that leverages the compound's unique electrochemical behavior.

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